2-(2-Chloro-6-methylphenyl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(2-Chloro-6-methylphenyl)-2,2-difluoroethan-1-amine is an organic compound that features a chloro-substituted phenyl ring, a difluoroethanamine moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methylphenyl)-2,2-difluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methylphenylamine and 2,2-difluoroethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used.
Catalysts: A catalyst like triethylamine is often employed to facilitate the reaction.
Procedure: The 2-chloro-6-methylphenylamine is reacted with 2,2-difluoroethanol in the presence of the catalyst. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-methylphenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-Chloro-6-methylphenyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-methylphenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylphenyl isocyanate
- 2-Chloro-6-methylphenylamine
- 2,2-Difluoroethanol
Uniqueness
2-(2-Chloro-6-methylphenyl)-2,2-difluoroethan-1-amine is unique due to its combination of a chloro-substituted phenyl ring and a difluoroethanamine moiety. This structural uniqueness imparts specific chemical and physical properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C9H10ClF2N |
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Molecular Weight |
205.63 g/mol |
IUPAC Name |
2-(2-chloro-6-methylphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C9H10ClF2N/c1-6-3-2-4-7(10)8(6)9(11,12)5-13/h2-4H,5,13H2,1H3 |
InChI Key |
XMOLNSSGXNAMEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(CN)(F)F |
Origin of Product |
United States |
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